
TG4-155
Overview
Description
TG4-155 is a potent and selective antagonist of the prostaglandin E2 receptor subtype EP2. This compound is brain-permeant and has shown significant potential in scientific research, particularly in the fields of cancer, inflammation, and neuroprotection .
Mechanism of Action
Target of Action
TG4-155 primarily targets the prostaglandin E2 receptor (PGE2) subtype EP2 . The EP2 receptor is a crucial mediator of many physiological and pathological events .
Mode of Action
This compound acts as an antagonist to the EP2 receptor . It displays at least 500-fold selectivity for the human EP2 receptor over other receptors such as BLT1, EP1, EP3, and FP receptors . This high selectivity ensures that this compound specifically inhibits the action of the EP2 receptor, thereby modulating the effects of prostaglandin E2 .
Biochemical Pathways
The EP2 receptor is part of the prostaglandin signaling pathway . Prostaglandins are bioactive signaling molecules derived from the oxidation of arachidonic acid . They play a wide range of roles, from homeostasis of blood pressure and blood flow, the initiation and resolution of inflammation, the perception of pain, cell survival, and the progression of numerous disease states .
Pharmacokinetics
This suggests that it can cross the blood-brain barrier, which is crucial for its role in modulating neurological processes .
Result of Action
The antagonistic action of this compound on the EP2 receptor can lead to a reduction in inflammation and neurotoxicity . By blocking the EP2 receptor, this compound can mitigate the inflammatory consequences of EP2 activation .
Preparation Methods
TG4-155 can be synthesized through a series of chemical reactions involving alkylation and amidation. The synthetic route typically starts with 2-methyl-1H-indole and 2-chloroethylamine hydrochloride, which are condensed in the presence of sodium hydroxide. This is followed by a CDI-facilitated amidation reaction with 3,4,5-trimethoxyphenylacrylic acid
Chemical Reactions Analysis
TG4-155 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the indole nitrogen or the amide nitrogen. Common reagents and conditions used in these reactions include organic solvents like dimethyl sulfoxide and catalysts such as palladium on carbon. .
Scientific Research Applications
Cancer Research
TG4-155 has been extensively studied for its role in cancer biology, particularly concerning the EP2 receptor's involvement in tumorigenesis.
In Vitro Studies
- In prostate cancer cell lines (e.g., PC-3), this compound inhibited butaprost-induced pro-inflammatory cytokine production and cell proliferation. The compound displayed high selectivity for the EP2 receptor, with a Schild value of 2.4 nM .
In Vivo Studies
- In mouse models, this compound significantly reduced tumor growth and metastasis by blocking EP2-mediated signaling pathways .
Neuroprotection
The neuroprotective effects of this compound have been investigated in models of neurodegeneration.
Case Studies
- In a study involving pilocarpine-induced status epilepticus in mice, administration of this compound resulted in significant reductions in neuronal injury within the hippocampus when given shortly after seizure onset .
Inflammation
This compound's role in modulating inflammatory responses has been documented across various studies.
Experimental Findings
- In cell-based assays, this compound effectively inhibited cAMP production induced by PGE2, demonstrating its potential to modulate inflammatory responses at the cellular level .
Data Tables
The following table summarizes key findings from studies on this compound:
Comparison with Similar Compounds
TG4-155 is unique due to its high selectivity for the EP2 receptor over other prostaglandin receptors such as EP1, EP3, EP4, and DP1. Similar compounds include:
TG4-166: Another potent EP2 antagonist with similar properties but slightly different selectivity and potency.
PF-04418948: A selective EP2 antagonist with different pharmacokinetic properties.
This compound stands out due to its brain permeability and high selectivity, making it a valuable tool in scientific research .
Biological Activity
TG4-155 is a selective antagonist of the prostaglandin E2 (PGE2) receptor EP2, which plays a significant role in various biological processes, including inflammation, cancer progression, and neuroprotection. This article explores the biological activity of this compound, detailing its pharmacological properties, mechanisms of action, and implications for therapeutic use.
This compound functions primarily as an antagonist of the EP2 receptor, which is a G protein-coupled receptor involved in mediating the effects of PGE2. The binding affinity of this compound for the EP2 receptor is notably high, with reported values of approximately 2.4 nM, indicating strong selectivity over other prostanoid receptors such as DP1 and EP4 .
Table 1: Binding Affinities of this compound for Prostaglandin Receptors
Receptor | Binding Affinity (nM) |
---|---|
EP2 | 2.4 |
DP1 | 34.5 |
EP3 | >1000 |
EP4 | >1000 |
FP | >500 |
2. In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits PGE2-induced cAMP accumulation in various cell lines. For instance, in human EP2-overexpressing C6 glioma cells, this compound caused a significant rightward shift in the PGE2 dose-response curve without affecting the maximum response to PGE2 . This indicates that this compound can selectively block EP2 signaling pathways.
Case Study: Neuroprotection in Cell Models
A study investigated the neuroprotective effects of this compound against oxidative stress induced by 6-hydroxydopamine (6-OHDA) in Neuro-2a and SH-SY5Y neuronal cell lines. Treatment with this compound significantly reduced cytotoxicity associated with 6-OHDA exposure in a concentration-dependent manner (10 µM and 20 µM), demonstrating its potential as a neuroprotective agent .
3. In Vivo Studies
In vivo experiments have further elucidated the biological activity of this compound. For example, when administered to mice following pilocarpine-induced status epilepticus, this compound significantly reduced neuronal injury in the hippocampus . This suggests that selective inhibition of EP2 signaling may represent a novel therapeutic strategy for conditions related to inflammation and neurodegeneration.
4. Off-Target Effects
Extensive off-target profiling has shown that this compound exhibits negligible effects on a broad panel of critical ion channels, neurotransmitter transporters, enzymes, and receptors, confirming its specificity and safety for potential therapeutic applications . Notably, it weakly inhibited the serotonin 5-HT2B receptor with an IC50 value of 2.6 µM but showed minimal impact on cyclooxygenase enzymes COX-1 and COX-2 .
5. Pharmacokinetic Properties
Pharmacokinetic studies indicate that this compound has favorable brain-to-plasma ratios and half-lives conducive to therapeutic use in neurological contexts. Compared to its derivative TG6–10-1, this compound demonstrates a shorter half-life but remains effective in blocking EP2-mediated responses .
Properties
IUPAC Name |
(E)-N-[2-(2-methylindol-1-yl)ethyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4/c1-16-13-18-7-5-6-8-19(18)25(16)12-11-24-22(26)10-9-17-14-20(27-2)23(29-4)21(15-17)28-3/h5-10,13-15H,11-12H2,1-4H3,(H,24,26)/b10-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBHUXHFZLMFETJ-MDZDMXLPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N1CCNC(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=CC=CC=C2N1CCNC(=O)/C=C/C3=CC(=C(C(=C3)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of TG4-155, and what are its downstream effects?
A1: (E)-N-[2-(2-methylindol-1-yl)ethyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide, commonly known as this compound, is a selective antagonist of the Prostaglandin E2 receptor subtype EP2 [, , , ]. By blocking the binding of Prostaglandin E2 (PGE2) to EP2, this compound inhibits the activation of downstream signaling pathways associated with EP2, such as the cAMP pathway []. This inhibition has been shown to mitigate inflammatory responses and neuronal damage in various models [, , , ].
Q2: What is the role of EP2 in mediating the effects of Cyclooxygenase-2 (COX-2) following status epilepticus (SE)?
A2: Following SE, COX-2, an enzyme involved in inflammation, is induced and produces PGE2 [, ]. PGE2 can activate the EP2 receptor, contributing to neuroinflammation and neuronal damage. Studies using this compound demonstrated that blocking EP2 could reduce neuronal injury, decrease the release of inflammatory mediators, and attenuate blood-brain barrier permeability after SE, suggesting a crucial role of EP2 in COX-2 mediated brain injury [, ].
Q3: How does this compound impact microglial activation and inflammatory responses?
A3: this compound demonstrated an ability to suppress COX-2 mRNA induction in cultured microglia stimulated by EP2 activation []. Furthermore, in a microglial cell line expressing human EP2 receptors, this compound effectively inhibited EP2 agonist-induced cAMP elevation []. These findings suggest that this compound may modulate microglial activation and inflammatory responses by interfering with EP2 signaling.
Q4: Does this compound influence osteoclast formation and bone health?
A4: Research suggests that EP2 antagonists, including this compound, can inhibit RANKL-induced osteoclast formation in vitro []. This compound, along with other EP2 antagonists, significantly reduced the size and number of osteoclasts formed, suggesting a potential role in preventing excessive bone loss during inflammatory conditions like arthritis [].
Q5: What are the potential applications of this compound in treating gliomas?
A5: While the provided abstracts do not directly address the use of this compound in treating gliomas, one paper mentions pharmaceutical compositions of selective EP2 antagonists, including this compound, as being effective for treating gliomas []. This suggests ongoing research exploring its potential in targeting EP2 signaling pathways within the context of gliomagenesis.
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